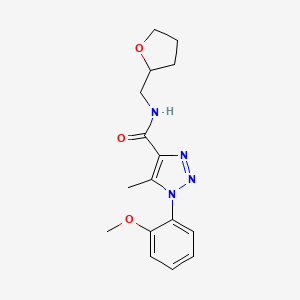![molecular formula C21H32N4O2 B4752718 2-{1-(4-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4752718.png)
2-{1-(4-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol
Descripción general
Descripción
2-{1-(4-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol, commonly known as EBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EBP is a piperazine derivative that has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of EBP is not fully understood, but it has been found to interact with several molecular targets, including the dopamine transporter, serotonin transporter, and sigma-1 receptor. EBP has also been found to modulate the activity of several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These interactions and modulations may contribute to the biochemical and physiological effects of EBP.
Biochemical and Physiological Effects:
EBP has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, anti-depressant, and neuroprotective effects. EBP has also been found to modulate the activity of several signaling pathways, which may contribute to its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, EBP also has some limitations, including its low water solubility and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of EBP. Further research is needed to fully understand the mechanism of action of EBP and its interactions with molecular targets and signaling pathways. Additionally, more studies are needed to investigate the potential applications of EBP in the treatment of various diseases, including neurodegenerative diseases and cancer. The development of new synthesis methods for EBP may also improve its yield and purity and facilitate further research.
Aplicaciones Científicas De Investigación
EBP has been found to have several potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-tumor, and anti-depressant properties. EBP has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, EBP has been studied for its potential use as a radioprotective agent.
Propiedades
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-(3-pyrazol-1-ylpropyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-2-27-21-7-5-19(6-8-21)17-24-15-14-23(18-20(24)9-16-26)11-4-13-25-12-3-10-22-25/h3,5-8,10,12,20,26H,2,4,9,11,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWZMPHKYONFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(4-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]piperazin-2-yl}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4752651.png)
![ethyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B4752662.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4752667.png)
![N-allyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4752671.png)
![1-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B4752679.png)
![{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetonitrile](/img/structure/B4752690.png)
![N-cyclohexyl-2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4752695.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4752701.png)


![N-{1-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]propyl}-N-phenylmethanesulfonamide](/img/structure/B4752729.png)
![N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B4752741.png)
